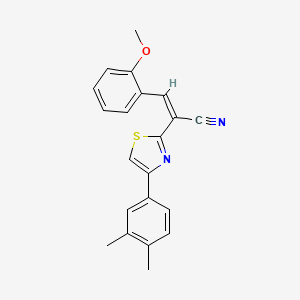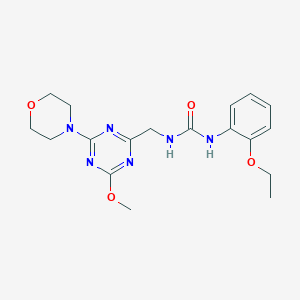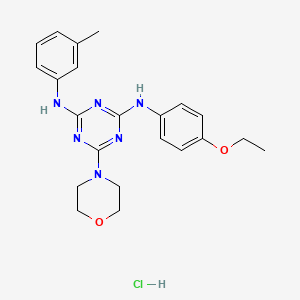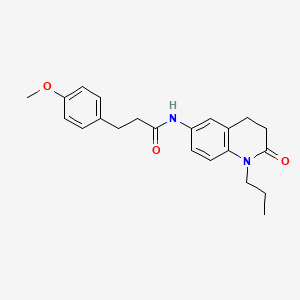
(Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(2-methoxyphenyl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(2-methoxyphenyl)acrylonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as DMMA and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of DMMA is not fully understood. However, studies have shown that DMMA exerts its biological activities by inhibiting various enzymes and proteins such as topoisomerase II, dihydrofolate reductase, and protein tyrosine phosphatases.
Biochemical and Physiological Effects:
DMMA has been shown to exhibit various biochemical and physiological effects such as inducing apoptosis, inhibiting cell proliferation, and modulating the immune system. DMMA has also been shown to affect the levels of various cytokines and chemokines, which play important roles in the immune response.
Advantages and Limitations for Lab Experiments
DMMA has several advantages for lab experiments such as its easy synthesis, stability, and low toxicity. However, DMMA also has some limitations such as its poor solubility in water and its potential to form aggregates.
Future Directions
DMMA has great potential for future research in various fields. Some of the future directions for DMMA research include:
1. Developing more efficient and selective synthesis methods for DMMA.
2. Investigating the mechanism of action of DMMA in more detail.
3. Studying the potential applications of DMMA in nanotechnology.
4. Developing DMMA-based drugs for the treatment of cancer and other diseases.
5. Studying the potential environmental impact of DMMA.
In conclusion, DMMA is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DMMA has been synthesized using various methods and has been shown to exhibit anticancer, antibacterial, and antifungal activities. DMMA has several advantages for lab experiments, but also has some limitations. Future research on DMMA could lead to the development of new drugs, materials, and technologies.
Synthesis Methods
DMMA can be synthesized using various methods such as the Knoevenagel condensation reaction, the Michael addition reaction, and the Suzuki-Miyaura cross-coupling reaction. The most commonly used method for synthesizing DMMA is the Knoevenagel condensation reaction, which involves the condensation of 2-methoxybenzaldehyde and 3-(3,4-dimethylphenyl)-2-thioxothiazolidin-4-one in the presence of a base such as sodium hydroxide.
Scientific Research Applications
DMMA has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, DMMA has been shown to exhibit anticancer, antibacterial, and antifungal activities. In agriculture, DMMA has been shown to possess herbicidal and insecticidal properties. In material science, DMMA has been used as a precursor for the synthesis of various organic materials such as polymers and liquid crystals.
properties
IUPAC Name |
(Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(2-methoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2OS/c1-14-8-9-16(10-15(14)2)19-13-25-21(23-19)18(12-22)11-17-6-4-5-7-20(17)24-3/h4-11,13H,1-3H3/b18-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJIYBWLFDLTHNV-WQRHYEAKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CC=C3OC)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC=CC=C3OC)/C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Oxaspiro[3.4]octan-7-amine](/img/structure/B2973184.png)
![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2973186.png)
![N2-(2-fluorophenyl)-N4-[(furan-2-yl)methyl]-5-nitropyrimidine-2,4,6-triamine](/img/structure/B2973188.png)


![5-Nitro-2-[(2-phenylethyl)amino]benzonitrile](/img/structure/B2973192.png)

![Ethyl 2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2973196.png)

![Methyl 3-[(2-chloro-4-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2973199.png)
![(3-Pentyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride](/img/structure/B2973202.png)
![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2973203.png)